molecular formula C23H14F3N3 B2821415 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-47-2

1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2821415
CAS No.: 901265-47-2
M. Wt: 389.381
InChI Key: MUXPIFZMZNTBIR-UHFFFAOYSA-N
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Description

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a sophisticated synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research. This compound features a fused pyrazolo[4,3-c]quinoline core structure, a scaffold recognized for its potential in biological activity. The presence of the trifluoromethyl group at the 7-position is a critical structural feature, as this substituent is known to profoundly influence a molecule's electronic properties, metabolic stability, and cell membrane permeability, which are desirable attributes in the development of bioactive compounds . Current scientific investigation indicates that structurally related pyrazoloquinoline and quinolone compounds demonstrate promising mechanism-based activities, particularly as inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . The STAT3 protein is a well-validated oncogenic transcription factor that, when aberrantly activated, drives the proliferation and survival of many human cancer cells, including those in breast, lung, and colon cancers . Research into analogous compounds shows that small molecules can bind to the STAT3 protein's SH2 domain, thereby inhibiting the phosphorylation and dimerization that are essential for its oncogenic function . This mechanism provides a compelling rationale for exploring this chemical class in preclinical studies for targeted cancer therapy. Consequently, this product is positioned as a key chemical tool for researchers investigating novel therapeutic strategies against STAT3-dependent cancers, enabling studies on cell proliferation, apoptosis induction, and pathway modulation in vitro. The compound is supplied with comprehensive analytical documentation to ensure research reproducibility. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,3-diphenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c24-23(25,26)16-11-12-18-20(13-16)27-14-19-21(15-7-3-1-4-8-15)28-29(22(18)19)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXPIFZMZNTBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts with 1,5- and 1,8-diaminonaphthalene through a twofold pyridoannelation sequence . Another approach involves the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki–Miyaura coupling, are also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinolines and pyrazoloquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its biological activities, particularly its potential as an anticancer agent. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its therapeutic efficacy.

Case Studies:

  • Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its ability to inhibit proliferation in breast cancer cells through apoptosis induction mechanisms.
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases.

Materials Science

The unique electronic properties of 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline make it a candidate for applications in organic electronics.

Applications:

  • Organic Light-Emitting Diodes (OLEDs): Its ability to act as a light-emitting material is under investigation. The compound's structure allows for efficient charge transport and emission properties.
  • Photovoltaics: Research is ongoing into the use of this compound in solar cell technologies due to its favorable optical properties.

Agrochemicals

The compound's chemical structure may lend itself to applications in agrochemicals, particularly as a potential herbicide or pesticide.

Research Insights:

  • Preliminary studies have evaluated its efficacy against specific pests and weeds. The trifluoromethyl group may enhance the bioactivity of the compound, making it more effective in agricultural applications.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The exact pathways and targets can vary depending on the specific application, but common targets include bacterial enzymes and cancer cell pathways .

Comparison with Similar Compounds

Anti-Inflammatory Pyrazolo[4,3-c]Quinoline Derivatives

  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) & 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) Substituents: Amino and hydroxyphenyl/benzoic acid groups at positions 3 and 3. Activity: Potent inhibition of LPS-induced NO production (IC₅₀ in submicromolar range), comparable to the control 1400W. Mechanism involves suppression of iNOS and COX-2 expression .

Antiproliferative Dihydro-Pyrazolo[3,4-b]Quinoline Derivatives

  • Compound 14f: 3-(4-Dimethylaminophenyl)-6-hydroxy-4-(4-CF₃-phenyl)-7-undecyl-substituted derivative. Substituents: Bulky undecyl chain and electron-donating dimethylaminophenyl group. Activity: Antiproliferative effects via undefined mechanisms; structural rigidity from the dihydro core may limit target accessibility compared to fully aromatic analogs .

Anti-Angiogenic Fused Pyrazolo[4,3-c]Quinolines

  • Trisubstituted Pyrazolo[4,3-c]Quinolines Substituents: Varied aromatic and sulfonyl groups. Activity: Inhibition of endothelial cell proliferation and migration (CAM assay), with additional efficacy against MCF-7 and HeLa cancer cells. The fused ring system enhances planar structure, favoring intercalation or enzyme inhibition .

Halogenated Derivatives

  • 5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A) Substituents: Bromine at position 5, methyl at position 3.
  • 2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) Substituents: Bromophenyl at position 2. Physicochemical Properties: Higher molecular weight (vs. target compound) may reduce bioavailability .

Physicochemical and Pharmacokinetic Profiling

Compound logP Molecular Weight Key Substituents Therapeutic Area
Target Compound ~6.5* 381.45 1,3-Diphenyl, 7-CF₃ Undisclosed (Potential anti-inflammatory/anticancer)
2i/2m (Anti-inflammatory) N/A ~350–370 3-Amino, 4-hydroxyphenyl/benzoic acid Anti-inflammatory
14f (Antiproliferative) N/A ~650 Undecyl, 4-CF₃-phenyl Antiproliferative
9b (Halogenated) N/A ~355 4-Bromophenyl Undisclosed
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 6.58 381.45 Ethyl, 4-fluorophenyl, 4-methylphenyl Undisclosed

*Estimated based on analog data (e.g., ).

  • Polar groups in 2i/2m may improve solubility but reduce blood-brain barrier penetration .
  • Steric Effects : Bulky substituents (e.g., undecyl in 14f) may hinder target binding, whereas compact groups (e.g., -CF₃) balance steric and electronic effects.

Mechanistic Insights

  • Anti-Inflammatory Activity: Dependent on electron-rich substituents (e.g., -NH₂, -OH) for hydrogen bonding with iNOS/COX-2 active sites .
  • Anticancer/Anti-Angiogenic Activity: Planar fused rings (e.g., pyrazolo[4,3-c]quinoline) enable intercalation or kinase inhibition, while -CF₃ enhances metabolic stability .

Biological Activity

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901265-47-2) is a heterocyclic compound notable for its diverse biological activities. This compound features a unique trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. The following sections will detail its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C23H14F3N3
  • Molecular Weight : 389.4 g/mol
  • Structure : The compound consists of a pyrazolo[4,3-c]quinoline core with two phenyl groups and one trifluoromethyl substituent.
PropertyValue
CAS Number901265-47-2
Molecular FormulaC23H14F3N3
Molecular Weight389.4 g/mol

Synthesis

The synthesis of 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization reactions starting from appropriate precursors. Methods include:

  • Cyclization of substituted pyrazoles : Utilizing various aldehydes and ketones in the presence of catalysts.
  • Trifluoromethylation reactions : Introducing the trifluoromethyl group using reagents like trifluoromethyl iodide.

Anticancer Properties

Research has indicated that compounds similar to 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer activity. For example:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells.
  • Case Study : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced potency against various cancer cell lines compared to their non-trifluoromethyl counterparts .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

  • In vitro Studies : Testing against bacterial strains has revealed that the compound inhibits growth effectively at certain concentrations.
  • Mechanism : The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry highlighted the efficacy of pyrazoloquinoline derivatives against breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in MDPI, the antimicrobial activity of various pyrazoloquinoline derivatives was assessed. The findings suggested that the presence of the trifluoromethyl group contributed to enhanced antibacterial activity against Gram-positive bacteria .

Q & A

Q. Table 1. SAR of Key Derivatives

Substituent PositionGroupNO Inhibition IC₅₀ (μM)Key Interaction
C7-CF₃2.1 ± 0.3Hydrophobic packing
C8-OCH₃1.8 ± 0.2H-bond with Arg-266
C3-Ph3.5 ± 0.4π-Stacking

How can conflicting data on cytotoxicity profiles be systematically analyzed?

Advanced
Contradictory cytotoxicity results (e.g., varying LC₅₀ in HeLa vs. HepG2 cells) are resolved by:

  • Panel Testing : Screen across 5+ cell lines to identify tissue-specific toxicity .
  • Mechanistic Profiling : Differentiate apoptosis (caspase-3 activation) from necrosis (LDH release) .
  • Pharmacokinetic Studies : Assess metabolite formation (e.g., demethylation at C8) that may alter toxicity .

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